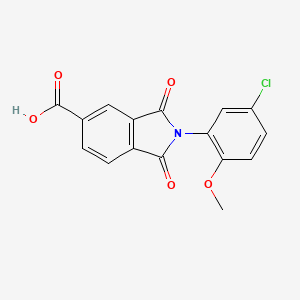

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The chloro and methoxy groups could be introduced via electrophilic aromatic substitution reactions . The isoindoline and carboxylic acid functionalities could be introduced through a series of reactions including condensation, cyclization, and oxidation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and isoindoline groups), a carboxylic acid group, and heteroatoms (oxygen in the methoxy and dioxo groups, and chlorine). These features could influence the compound’s physical and chemical properties, such as its polarity, solubility, and reactivity .Chemical Reactions Analysis

The compound could participate in various chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions, given the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .Scientific Research Applications

- Targeting Cancer : Researchers explore its potential as an anticancer agent due to its boronic acid moiety, which can inhibit proteasome activity. This inhibition disrupts protein degradation pathways, making it a promising candidate for cancer therapy .

- Antioxidant Properties : The compound exhibits antioxidant activity, which could be harnessed for developing drugs to combat oxidative stress-related diseases .

- Antimicrobial Surfaces : Scientists have synthesized boronic acid-functionalized polymers for non-leaching antimicrobial surfaces. These materials could find applications in medical devices, coatings, and textiles .

- Proteasome Inhibitors : The boronic acid group in this compound can specifically target proteasomes, which play a crucial role in protein degradation. Researchers investigate its potential as a proteasome inhibitor for therapeutic purposes .

- Cross-Coupling Reactions : The boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions. Researchers use it as a versatile building block to create complex organic molecules .

- Assay Standards : The compound’s antioxidant activity can be utilized in developing assays for evaluating antioxidant capacity. It compares favorably with established standards like α-tocopherol (vitamin E) and butylated hydroxytoluene (BHT) .

- Storage and Handling : As a solid, it falls under combustible solids (Storage Class 11). Proper handling and storage are essential to ensure safety .

Medicinal Chemistry and Drug Development

Materials Science and Surface Modification

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Boron Reagents

Analytical Chemistry and Assay Development

Chemical Safety and Handling

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on its interactions with biological molecules. The presence of the carboxylic acid group could allow for hydrogen bonding with biological targets .

Safety and Hazards

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, where it could serve as a precursor for the synthesis of new drugs, or materials science, where it could be used in the development of new materials .

properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO5/c1-23-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(16(21)22)6-11(10)15(18)20/h2-7H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQHQBIVPEHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2466859.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2466864.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2466866.png)

![3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)